Structural Differentiation: 2-Isopropoxypyridine Substituent Versus Methoxyphenyl Urea of Merimepodib (VX-497; IMPDH II IC₅₀ ~11 nM)
Merimepodib (VX‑497) is a potent, well-characterized IMPDH inhibitor (IMPDH II IC₅₀ = 11 nM) that occupies the NAD⁺/IMP cofactor binding site through its methoxyphenyl urea moiety [1]. The target compound replaces the urea-linked methoxyphenyl group with a 2-isopropoxypyridin-3-ylmethylamine substituent, introducing: (i) a pyridine nitrogen capable of additional hydrogen-bonding or metal-coordination interactions within the NAD⁺ pocket; (ii) a sterically larger isopropoxy group (van der Waals volume ~44.5 ų vs. ~30.2 ų for methoxy) that may alter binding pocket occupancy; and (iii) a methylene-linked amide that provides greater conformational flexibility compared to the rigid urea linker [2]. X‑ray crystallographic studies of VX‑497 bound to IMPDH II (PDB: 1NF7) demonstrate that the phenyl-oxazole core occupies a hydrophobic cleft underneath the XMP* intermediate, with the urea NH forming a hydrogen bond to Gly326 [1]. The target compound's pyridylmethyl amide would be predicted to alter this hydrogen-bonding network and could modulate isoform selectivity between IMPDH I (constitutively expressed) and IMPDH II (upregulated in proliferating cells) [3].
| Evidence Dimension | Amine-sidechain structural topology and predicted binding-mode divergence |
|---|---|
| Target Compound Data | 2-isopropoxypyridin-3-ylmethylamine substituent; molecular weight 337.38 g/mol; calculated logP ~2.8; hydrogen bond acceptor count (pyridine N, oxazole N/O, amide O) = 5 |
| Comparator Or Baseline | Merimepodib (VX‑497): 3-methoxy-4-(oxazol-5-yl)phenyl urea substituent; molecular weight 452.5 g/mol; calculated logP ~3.5; hydrogen bond acceptor count = 6 |
| Quantified Difference | The target compound has a ~115 Da lower molecular weight, ~0.7 log units lower lipophilicity, and one fewer hydrogen bond acceptor than merimepodib—factors that may improve aqueous solubility and reduce plasma protein binding while potentially altering IMPDH binding affinity. |
| Conditions | Structural comparison based on 2D chemical structure and calculated physicochemical properties; IMPDH II co-crystal structure of VX‑497 (PDB: 1NF7) used as reference for binding-mode inference. |
Why This Matters
The structural divergence between the target compound and merimepodib is sufficient to predict distinct IMPDH binding kinetics and pharmacokinetic behavior; researchers cannot assume that the extensively characterized potency and clinical profile of VX‑497 will translate to this analog.
- [1] Sintchak MD, Fleming MA, Futer O, Raybuck SA, Chambers SP, Caron PR, Murcko MA, Wilson KP. Structure and mechanism of inosine monophosphate dehydrogenase in complex with the immunosuppressant mycophenolic acid and a potent phenyloxazole inhibitor, VX-497. Bioorg Med Chem Lett. 2003;13(20):3557-3560. doi:10.1016/S0960-894X(03)00739-6. View Source
- [2] Zhong Z, Li Z, Zhang D, Li Y, Wang Z, Gao R, Shen J. Phenyl-oxazolyl derivatives, preparation method thereof, and related application of the phenyl-oxazolyl derivatives as an IMPDH inhibitor. Chinese Patent CN103304555B. Granted; filed March 1, 2013. View Source
- [3] Natsumeda Y, Ohno S, Kawasaki H, Konno Y, Weber G, Suzuki K. Two distinct cDNAs for human IMP dehydrogenase. J Biol Chem. 1990;265(9):5292-5295. View Source
